methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate
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Overview
Description
Ethyl 5-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is an off-white to yellow crystalline powder . This compound forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .
Molecular Structure Analysis
The molecular structure of Ethyl 5-methyl-1H-imidazole-4-carboxylate is represented by the InChI code: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) and the InChI key is VLDUBDZWWNLZCU-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate” are not available, it’s known that imidazole compounds are key components to functional molecules used in a variety of everyday applications .Physical And Chemical Properties Analysis
Ethyl 5-methyl-1H-imidazole-4-carboxylate is a solid at 20 degrees Celsius . The melting point ranges from 203.0 to 207.0 °C .Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of “methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate”, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some imidazole derivatives have shown good scavenging potential as compared to ascorbic acid (positive control) .
Synthetic Intermediate
“Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate” can be used as a useful synthetic intermediate . It can be used as a building block for active ingredients as well as in epoxy curing .
Intermediate for Various Chemicals
It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments and other organic chemicals .
Regiocontrolled Synthesis
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate forms coordination compounds with Cobalt (2+). These compounds interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
The compound inhibits photosynthetic electron flow and ATP-synthesis, acting as Hill reaction inhibitors . This suggests that it affects the photosynthesis pathway, leading to downstream effects on energy production within the cell.
Result of Action
The inhibition of photosynthetic electron flow and ATP-synthesis by Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate can lead to a decrease in energy production within the cell . This can have various molecular and cellular effects, depending on the specific context and environment.
properties
IUPAC Name |
methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWMAPAQXFOWFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate |
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